FXR Antagonist Potency: T-α-MCA Demonstrates 30% Lower IC50 than T-β-MCA
The taurine conjugate of α-MCA, tauro-α-muricholic acid (T-α-MCA), is a more potent FXR antagonist than its β-MCA counterpart. T-α-MCA inhibits FXR with an IC50 of 28 μM, compared to T-β-MCA which exhibits an IC50 of 40 μM, representing a 30% lower inhibitory concentration required for half-maximal antagonism . This differential potency has functional consequences for FXR target gene regulation and downstream metabolic effects in mouse models [1].
| Evidence Dimension | FXR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 28 μM (Tauro-α-MCA) |
| Comparator Or Baseline | 40 μM (Tauro-β-MCA) |
| Quantified Difference | 30% lower IC50 (12 μM difference) |
| Conditions | In vitro FXR reporter assay / recombinant FXR binding |
Why This Matters
Researchers requiring stronger FXR antagonism for in vivo metabolic studies should select α-MCA-derived compounds, as the 30% potency difference can meaningfully affect FXR target gene suppression and experimental outcomes.
- [1] Sayin SI, Wahlström A, Felin J, et al. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metab. 2013;17(2):225-235. View Source
